![molecular formula C11H22NO8P B12086608 3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO is a complex organic compound that features a combination of protective groups and functional moieties. The compound is notable for its applications in various fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO typically involves the use of phospho-aldol reactions. These reactions are known for their efficiency in forming P-C bonds, which are crucial for the synthesis of α-hydroxyphosphonates . The reaction generally involves the addition of dialkyl phosphites to aldehydes or ketones under base-promoted conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale phospho-aldol reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides in less than 10 minutes .
Chemical Reactions Analysis
Types of Reactions
N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl phosphites, aldehydes, ketones, and various catalysts such as palladium and copper . Reaction conditions often involve the use of bases like triethylamine and microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions include α-hydroxyphosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or modulate enzyme activity . The specific pathways involved depend on the biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other α-hydroxyphosphonates and phosphoramidates, which share structural features and functional groups with N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO .
Uniqueness
What sets N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO apart is its combination of protective groups and functional moieties, which provide unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and biological research .
Properties
Molecular Formula |
C11H22NO8P |
|---|---|
Molecular Weight |
327.27 g/mol |
IUPAC Name |
3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14) |
InChI Key |
JUSXWTSHOQYBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
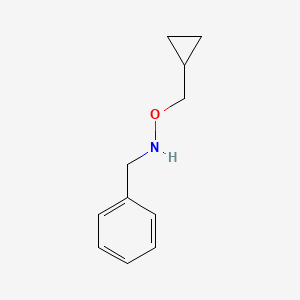

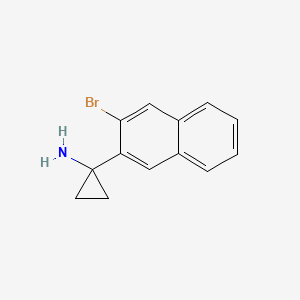
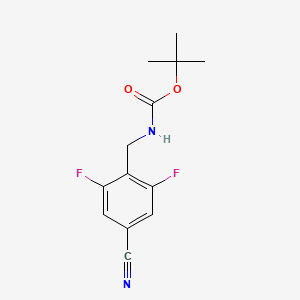


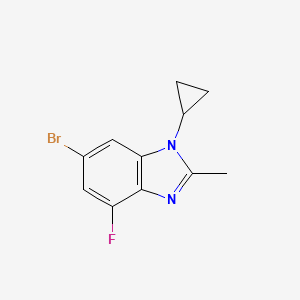
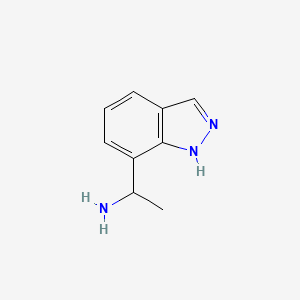
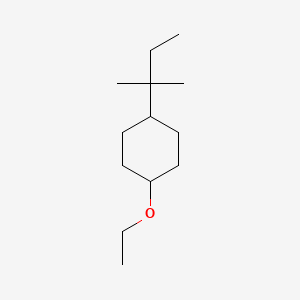
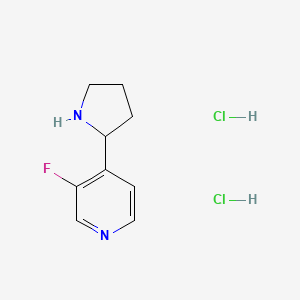
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
